BMS-986020 - 1257213-50-5

BMS-986020

Catalog Number: EVT-263354
CAS Number: 1257213-50-5
Molecular Formula: C29H26N2O5
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-986020 is under investigation in clinical trial NCT02017730 (To Evaluate The Relationship Between Plasma Drug Levels And Receptor Binding in Lung Using PET (Positron Emission Tomography) In Healthy Volunteers).

BMS-986234

Compound Description: BMS-986234 is another lysophosphatidic acid receptor 1 (LPA1) antagonist that is structurally distinct from BMS-986020. [] Preclinical studies have shown that unlike BMS-986020, BMS-986234 did not inhibit bile acid and phospholipid transporters, such as BSEP, MRP4, and MDR3, at clinically relevant concentrations. [] This suggests that BMS-986234 may have a different safety profile compared to BMS-986020. []

Relevance: BMS-986234's structural difference to BMS-986020 results in a different pharmacological profile, particularly regarding hepatobiliary effects. While both are LPA1 antagonists, BMS-986234 does not exhibit the same off-target inhibition of bile acid transporters observed with BMS-986020. This makes it a potentially safer alternative for treating IPF and other fibrotic diseases. []

BMS-986278

Compound Description: BMS-986278 is a next-generation LPA1 antagonist that exhibits potent antagonistic activity against LPA1-mediated Gi, Gq, G12, and β-arrestin signaling pathways. [] It has demonstrated efficacy in preclinical models of pulmonary fibrosis, showing a reduction in lung fibrosis markers. [] BMS-986278 also displays favorable pharmacokinetic properties, including high oral bioavailability and low clearance rates. []

Relevance: As a next-generation LPA1 antagonist, BMS-986278 shares the same target as BMS-986020. It shows promise as a potential therapeutic for IPF and other fibrotic diseases due to its potent LPA1 antagonism, favorable pharmacokinetic profile, and preclinical efficacy. [] Further research is ongoing to determine its clinical efficacy and safety profile.

CHI

Compound Description: CHI is a novel compound identified as an LPA1 inverse agonist. [] Compared to standard LPA1 antagonists, CHI exhibits lower potency. []

Relevance: CHI's identification as an LPA1 inverse agonist makes it structurally and functionally related to BMS-986020. While both compounds target the LPA1 receptor, CHI's lower potency suggests potential differences in their pharmacological profiles and therapeutic potential. [] Further research is necessary to fully characterize CHI's properties and potential applications.

Properties

CAS Number

1257213-50-5

Product Name

BMS-986020

IUPAC Name

1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid

Molecular Formula

C29H26N2O5

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C29H26N2O5/c1-18-25(30-28(34)35-19(2)20-6-4-3-5-7-20)26(36-31-18)23-10-8-21(9-11-23)22-12-14-24(15-13-22)29(16-17-29)27(32)33/h3-15,19H,16-17H2,1-2H3,(H,30,34)(H,32,33)/t19-/m1/s1

InChI Key

GQBRZBHEPUQRPL-LJQANCHMSA-N

SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O

Solubility

Soluble in DMSO

Synonyms

BMS-986020; BMS986020; BMS 986020; AP-3152 free acid; AM152; AM 152; AM-152.

Canonical SMILES

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O

Isomeric SMILES

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5(CC5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.